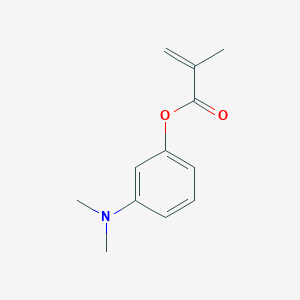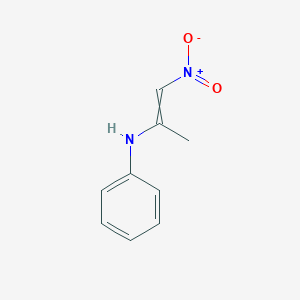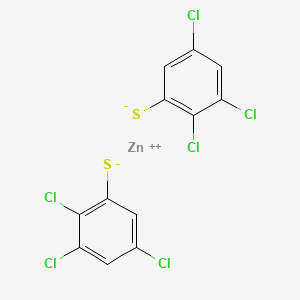
Zinc, bis(2,3,5-trichlorophenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(2,3,5-trichlorophenylthio)- is a chemical compound that belongs to the class of organozinc compounds. These compounds are characterized by the presence of carbon-zinc bonds and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is particularly notable for its unique structural properties and reactivity, which make it a valuable subject of study in scientific research.
Vorbereitungsmethoden
The synthesis of Zinc, bis(2,3,5-trichlorophenylthio)- typically involves the reaction of zinc salts with 2,3,5-trichlorophenylthiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often require the use of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Zinc, bis(2,3,5-trichlorophenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding zinc sulfide form. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: The compound can participate in substitution reactions where the 2,3,5-trichlorophenylthio groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc, bis(2,3,5-trichlorophenylthio)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: In biological research, the compound is investigated for its potential as a zinc ion donor in various biochemical processes.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, Zinc, bis(2,3,5-trichlorophenylthio)- is used in the production of advanced materials, including catalysts and electronic components.
Wirkmechanismus
The mechanism of action of Zinc, bis(2,3,5-trichlorophenylthio)- involves its ability to donate zinc ions to target molecules. The compound interacts with specific molecular targets, such as enzymes and proteins, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in these processes are complex and may include the regulation of gene expression, protein synthesis, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Zinc, bis(2,3,5-trichlorophenylthio)- can be compared with other organozinc compounds, such as diethylzinc and zinc acetate. While these compounds share some similarities in their chemical properties, Zinc, bis(2,3,5-trichlorophenylthio)- is unique due to its specific structural features and reactivity. The presence of the 2,3,5-trichlorophenylthio groups imparts distinct characteristics that differentiate it from other zinc compounds .
Similar compounds include:
Diethylzinc: Known for its use in organic synthesis and as a precursor for the production of zinc oxide nanoparticles.
Zinc Acetate: Commonly used in medicinal applications and as a dietary supplement.
Zinc Pyrithione: Utilized in anti-dandruff shampoos and as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
63885-02-9 |
|---|---|
Molekularformel |
C12H4Cl6S2Zn |
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
zinc;2,3,5-trichlorobenzenethiolate |
InChI |
InChI=1S/2C6H3Cl3S.Zn/c2*7-3-1-4(8)6(9)5(10)2-3;/h2*1-2,10H;/q;;+2/p-2 |
InChI-Schlüssel |
VNRHVDNMRTULPC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


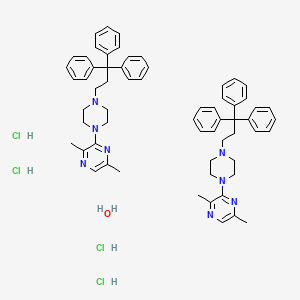
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)


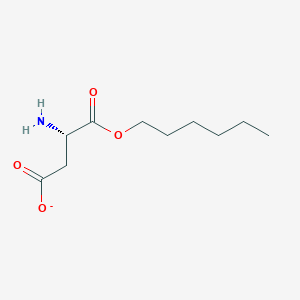
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

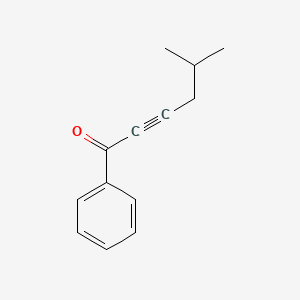
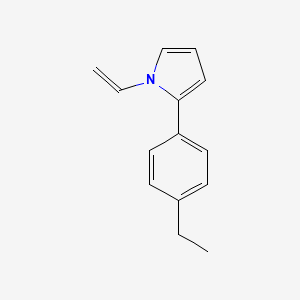
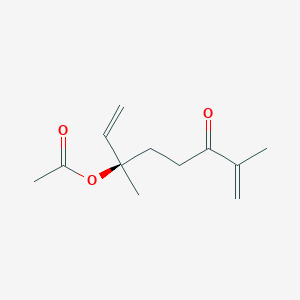
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
